6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolinones
Preparation Methods
The synthesis of 6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters. The reaction typically proceeds through the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product . The reaction is usually carried out in the presence of catalytic amounts of piperidine and an alcohol solvent, with yields ranging from 69% to 89% .
Chemical Reactions Analysis
6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form more complex ring structures.
Scientific Research Applications
6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s luminescent properties are attributed to its ability to absorb light and emit fluorescence, which is influenced by its molecular structure and the presence of specific functional groups. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can be compared with other similar compounds, such as:
3-(4-Methoxybenzoyl)-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one: This compound has a similar structure but with a methoxybenzoyl group instead of a methylpropanoyl group.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: This compound is used as a cheletropic trap for nitric oxide and has different functional groups and applications.
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C20H25NO3/c1-11(2)18(22)15-8-13-7-14-12(3)10-20(4,5)21(6)16(14)9-17(13)24-19(15)23/h7-9,11-12H,10H2,1-6H3 |
InChI Key |
BXXYUKPTPRBHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C(C)C)C)(C)C |
Origin of Product |
United States |
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